N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
CAS No.: 1216533-41-3
Cat. No.: VC4427487
Molecular Formula: C22H29ClN4O5S2
Molecular Weight: 529.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216533-41-3 |
|---|---|
| Molecular Formula | C22H29ClN4O5S2 |
| Molecular Weight | 529.07 |
| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C22H28N4O5S2.ClH/c1-24(2)13-14-26(21(27)15-7-9-16(10-8-15)33(28,29)25(3)4)22-23-19-17(30-5)11-12-18(31-6)20(19)32-22;/h7-12H,13-14H2,1-6H3;1H |
| Standard InChI Key | YSLQTCSSXNSNFW-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Introduction
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a unique combination of functional groups, including a benzo[d]thiazole moiety, a dimethylaminoethyl side chain, and a sulfamoyl functional group, which contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride typically involves several key steps, including the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and may require catalysts or specific temperature controls to optimize yields. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor the progress and purity of the reactions.
Potential Applications
This compound is primarily classified as a pharmaceutical intermediate and may exhibit properties relevant to medicinal chemistry, particularly in drug development targeting specific biological pathways. Benzamide derivatives are known for their diverse biological activities, including anti-cancer and antimicrobial properties.
Biological Activity
While specific mechanisms for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride are not fully elucidated, compounds with similar structures often interact with biological targets through various pathways. Biological assays are essential for determining the efficacy and specific interactions of this compound with cellular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume